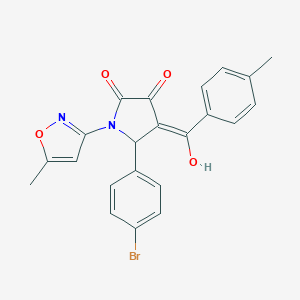![molecular formula C25H29FN2O4 B265519 (E)-{1-[3-(diethylammonio)propyl]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B265519.png)
(E)-{1-[3-(diethylammonio)propyl]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-{1-[3-(diethylammonio)propyl]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields.
Aplicaciones Científicas De Investigación
The (E)-{1-[3-(diethylammonio)propyl]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate compound has shown potential for use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of (E)-{1-[3-(diethylammonio)propyl]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate involves the inhibition of certain enzymes that are essential for the growth and survival of cancer cells. This compound also induces apoptosis, which is the process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. It also has the potential to improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (E)-{1-[3-(diethylammonio)propyl]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate in lab experiments is its high potency and selectivity. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on (E)-{1-[3-(diethylammonio)propyl]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate. One of the most promising areas of research is in the development of new cancer treatments. This compound has shown significant potential as a cancer treatment, and further research is needed to determine its efficacy in humans. Other potential areas of research include the development of new anti-inflammatory and anti-oxidant therapies, as well as the investigation of this compound's potential for improving cognitive function and memory.
In conclusion, this compound is a chemical compound that has shown significant potential for use in various scientific research applications. Its high potency and selectivity make it an attractive option for lab experiments, particularly in the field of cancer treatment. Further research is needed to fully understand the biochemical and physiological effects of this compound and to determine its efficacy in humans.
Métodos De Síntesis
The synthesis of (E)-{1-[3-(diethylammonio)propyl]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate is a complex process that involves several steps. The first step is the synthesis of 4-fluorophenylacetic acid, which is then converted into 4-fluorophenylacetyl chloride. In the second step, 3-methoxyphenylacetic acid is synthesized and then converted into 3-methoxyphenylacetyl chloride. In the final step, the two acetyl chlorides are reacted with N,N-diethylpropylamine and pyrrolidine-2,4-dione to form the desired compound.
Propiedades
Fórmula molecular |
C25H29FN2O4 |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
(4E)-1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H29FN2O4/c1-4-27(5-2)14-7-15-28-22(17-10-12-19(26)13-11-17)21(24(30)25(28)31)23(29)18-8-6-9-20(16-18)32-3/h6,8-13,16,22,29H,4-5,7,14-15H2,1-3H3/b23-21+ |
Clave InChI |
YJRWDVSWGYAFAC-XTQSDGFTSA-N |
SMILES isomérico |
CC[NH+](CC)CCCN1C(/C(=C(/C2=CC(=CC=C2)OC)\[O-])/C(=O)C1=O)C3=CC=C(C=C3)F |
SMILES |
CCN(CC)CCCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=C(C=C3)F |
SMILES canónico |
CC[NH+](CC)CCCN1C(C(=C(C2=CC(=CC=C2)OC)[O-])C(=O)C1=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-[1-[3-(dimethylazaniumyl)propyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-(4-methylphenyl)methanolate](/img/structure/B265439.png)
![5-[3-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265442.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B265445.png)

![methyl 4-[(3E)-3-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B265458.png)

![4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265465.png)
![4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265466.png)





